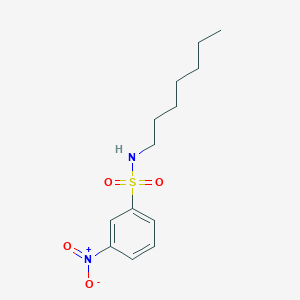

N-heptyl-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-heptyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-2-3-4-5-6-10-14-20(18,19)13-9-7-8-12(11-13)15(16)17/h7-9,11,14H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSZNKFAFDBDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-3-nitrobenzenesulfonamide typically involves the nitration of N-heptylbenzenesulfonamide. The process begins with the preparation of N-heptylbenzenesulfonamide by reacting heptylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting N-heptylbenzenesulfonamide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

Reduction: N-heptyl-3-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-heptyl-3-nitrobenzenesulfonamide is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its applications, synthesizing findings from multiple studies to provide a comprehensive overview.

Synthesis Overview

- Starting Materials : Aromatic amines, nitro compounds, and sulfonyl chlorides.

- Reactions : Nitration, sulfonylation, and alkylation processes.

- Yield and Purity : Methods to isolate this compound often yield high purity (>98%) through careful purification techniques such as recrystallization or chromatography.

Antimicrobial Activity

This compound exhibits significant antibacterial properties, primarily by inhibiting bacterial growth through interference with folic acid synthesis. This mechanism is common among sulfonamides, which mimic para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria .

Case Studies

- In Vitro Studies : Research has shown that derivatives of this compound demonstrate varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, one study reported a minimum inhibitory concentration (MIC) of 25 µg/mL against Mycobacterium tuberculosis .

- In Vivo Studies : Animal model studies have indicated that compounds with similar structures can effectively reduce bacterial load in infected tissues when administered at therapeutic doses.

Anti-inflammatory Properties

The compound also shows potential anti-inflammatory effects. Related sulfonamides have been investigated for their ability to modulate inflammatory pathways, suggesting that this compound could be beneficial in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research has identified key structural features that influence its activity:

Mechanism of Action

The mechanism of action of N-heptyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are involved in inflammatory responses . The presence of the nitro group and the heptyl chain enhances its binding affinity and specificity towards the enzyme.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares N-heptyl-3-nitrobenzenesulfonamide with two related sulfonamides based on substituents, physicochemical properties, and biological relevance:

Key Observations:

Shorter chains (e.g., butyl in ) balance moderate lipophilicity with better solubility, making them preferable for synthetic intermediates.

Substituent Effects: Nitro Group: Present in both nitro-substituted compounds, the -NO₂ group withdraws electrons, making the benzene ring electron-deficient. This enhances reactivity in electrophilic substitution or reduction reactions. Hydroxyl Group: In N-(4-hydroxyphenyl)benzenesulfonamide , the -OH group facilitates strong intermolecular hydrogen bonds (N–H⋯O, O–H⋯O), which stabilize crystal packing and may enhance biological interactions.

Biological and Industrial Relevance :

- The hydroxylated analog exhibits bioactivity, likely due to hydrogen-bonding capacity, whereas nitro-substituted derivatives (e.g., ) are more commonly used as synthetic intermediates.

- Longer alkyl chains (heptyl) may extend half-life in biological systems but require formulation adjustments to mitigate solubility challenges.

Structural Validation and Crystallography

Both N-(4-hydroxyphenyl)benzenesulfonamide and N-butyl-4-methyl-3-nitrobenzenesulfonamide would require structural validation via techniques like X-ray crystallography. Programs such as SHELX are critical for refining crystal structures, particularly for hydrogen-bonding networks observed in hydroxylated sulfonamides . The absence of hydrogen bonds in nitro-substituted analogs may simplify crystallization but reduce stability in solid-state forms.

Biological Activity

N-heptyl-3-nitrobenzenesulfonamide is a sulfonamide compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Heptyl group : Enhances lipophilicity, facilitating interaction with biological membranes.

- Nitro group : Capable of undergoing reduction to form reactive intermediates.

- Sulfonamide functional group : Mimics natural substrates, allowing for enzyme inhibition.

The molecular formula is with a molecular weight of approximately 314.40 g/mol .

The biological activity of this compound is primarily attributed to its structural components. The compound's mechanism involves:

- Enzyme Inhibition : The sulfonamide group can interfere with enzyme activity by mimicking substrates, potentially leading to competitive inhibition.

- Reactive Intermediates : Upon reduction, the nitro group generates intermediates that can interact with various biological molecules, disrupting normal cellular functions .

Antimicrobial Properties

This compound has been explored for its potential as an antimicrobial agent. Sulfonamides are historically known for their bacteriostatic properties, inhibiting bacterial growth by interfering with folic acid synthesis . Recent studies indicate that this compound may enhance the effectiveness of traditional antibiotics when used in combination therapies.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapy .

Immune Modulation

Studies have shown that sulfonamide derivatives can act as immune modulators. For instance, they may enhance antigen-specific immune responses when used as co-adjuvants in vaccination protocols . This suggests potential applications in vaccine development.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Combination Therapy :

- Structure-Activity Relationship (SAR) Studies :

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound Name | Key Biological Activity | Structural Differences |

|---|---|---|

| This compound | Antimicrobial, anticancer, immune modulation | Contains heptyl and nitro groups |

| 4-methyl-3-nitrobenzenesulfonamide | Primarily antimicrobial | Lacks heptyl group |

| N-heptyl-4-methylbenzenesulfonamide | Limited activity | Lacks nitro group |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-heptyl-3-nitrobenzenesulfonamide, and what analytical techniques are essential for confirming its structure?

- Synthetic Routes : The synthesis typically involves sulfonylation reactions under controlled conditions. Key steps include:

- Nucleophilic substitution : Reacting 3-nitrobenzenesulfonyl chloride with n-heptylamine in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm the integration of the heptyl chain and nitro group positioning. Aromatic protons appear as distinct multiplets (δ 7.5–8.5 ppm), while the heptyl chain shows characteristic alkyl signals .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 328.12) .

Q. How does the nitro group in this compound influence its reactivity and interactions in biological systems?

- Reactivity : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitutions to the meta position and stabilizing intermediates in reduction reactions (e.g., catalytic hydrogenation to amines) .

- Biological Interactions : The nitro group enhances binding affinity to enzymes like nitroreductases, making the compound a candidate for probing redox-active pathways. Solubility in DMSO or ethanol is critical for in vitro assays .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict stability of this compound under varying experimental conditions?

- Methods :

- DFT Calculations : Predict thermodynamic stability of intermediates and transition states. For example, the nitro group’s resonance stabilization energy (~25 kcal/mol) explains its resistance to hydrolysis .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics. Polar solvents accelerate sulfonamide formation by stabilizing charged intermediates .

- Validation : Cross-reference computational results with experimental data (e.g., reaction yields under predicted optimal conditions) .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX-based strategies address these issues?

- Challenges :

- Disorder in the Heptyl Chain : Flexible alkyl chains often lead to poor electron density maps.

- Twinned Crystals : Common in sulfonamide derivatives due to hydrogen-bonding networks .

- Solutions :

- SHELXL Refinement : Use restraints for the heptyl chain (e.g., DFIX, SIMU commands) to model disorder .

- High-Resolution Data : Collect data at synchrotron sources (≤1.0 Å) to resolve twinning. Example refinement metrics: R1 < 5%, wR2 < 12% .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation of this compound?

- Case Study : Discrepancies between NMR (apparent symmetry) and X-ray (asymmetric unit) may arise from dynamic averaging in solution.

- Methodology :

- VT-NMR : Perform variable-temperature NMR to detect conformational freezing (e.g., splitting of peaks below −40°C) .

- Complementary Techniques : Use IR spectroscopy to confirm hydrogen-bonding patterns (e.g., S=O stretching at 1150–1350 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.